Home > Products > Screening Compounds P126942 > 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol
5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol - 491594-60-6

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol

Catalog Number: EVT-1483605
CAS Number: 491594-60-6
Molecular Formula: C₁₀H₁₁ClFN₅O₃
Molecular Weight: 303.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol is a synthetic, second-generation purine nucleoside analog. [] It is classified as an antineoplastic agent, specifically an antimetabolite. [] In scientific research, 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol is primarily studied for its potential in inhibiting cancer cell growth.

2-Deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-1-α-D-ribofuranose

  • Compound Description: This compound serves as a crucial starting material in the synthesis of Clofarabine. []
  • Relevance: This compound shares the core ribofuranose structure with Clofarabine (5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol). The key difference lies in the presence of benzoyl protecting groups on the hydroxyl groups and the absence of the purine base in this compound. []

    Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/9bf06807f5603d10f2aa758415334971069be47f

2,6-Dichloropurine

  • Compound Description: This compound acts as a key reagent in the synthesis of Clofarabine. []
  • Relevance: This purine derivative provides the core purine moiety found in Clofarabine. It undergoes a C-N coupling reaction with the brominated derivative of 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-1-α-D-ribofuranose, ultimately leading to the formation of Clofarabine. []

    Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/9bf06807f5603d10f2aa758415334971069be47f

Overview

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol, commonly known as Clofarabine, is a purine nucleotide antimetabolite primarily used in the treatment of acute lymphoblastic leukemia. This compound is classified as an antineoplastic agent, functioning by interfering with DNA synthesis and repair, which is crucial for cancer cell proliferation.

Source

Clofarabine was developed as a derivative of deoxyadenosine and has been synthesized through various methods. It is recognized for its effectiveness against certain types of leukemia, particularly in pediatric patients.

Classification
  • Chemical Class: Purine nucleotide analog
  • Therapeutic Class: Antineoplastic agent
  • Mechanism of Action: Inhibits DNA synthesis
Synthesis Analysis

Methods

The synthesis of Clofarabine involves several key steps, often focusing on the modification of existing purine structures. Two notable patents describe methods for synthesizing Clofarabine:

  1. Transglycosylation Reaction: This method involves the coupling of 6-amino-2-chloro-9-purine with a suitable sugar moiety to form the oxolane structure .
  2. Coupling Reactions: Various coupling reactions are employed to introduce functional groups that enhance the pharmacological properties of the compound. The synthesis typically requires careful control of reaction conditions to achieve high yields and purity .

Technical Details

The synthesis can be performed using standard organic chemistry techniques, including reflux conditions and chromatography for purification. Reaction intermediates are often monitored using spectroscopic methods to ensure proper formation.

Molecular Structure Analysis

Structure

Clofarabine has a complex molecular structure characterized by:

  • Molecular Formula: C10H12ClN5O3
  • Molecular Weight: 273.69 g/mol
  • Structural Features: The compound features a purine base attached to a hydroxymethyl oxolane ring, with a chlorine atom at the 2-position and a fluorine atom at the 4-position.

Data

The stereochemistry of Clofarabine is significant for its biological activity, with specific configurations contributing to its effectiveness as an antimetabolite.

Chemical Reactions Analysis

Reactions

Clofarabine undergoes various chemical reactions that can modify its structure:

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Technical Details

These reactions are typically performed under controlled conditions to avoid degradation of the sensitive purine structure. The choice of reagents and solvents can significantly influence reaction outcomes.

Mechanism of Action

Clofarabine acts primarily by inhibiting DNA synthesis. It is incorporated into DNA in place of deoxyadenosine, leading to chain termination during replication. This mechanism disrupts cell division, particularly affecting rapidly proliferating cancer cells.

Process

  1. Incorporation into DNA: Clofarabine is phosphorylated by deoxycytidine kinase to form its triphosphate form.
  2. Chain Termination: The triphosphate competes with natural deoxynucleotides and is incorporated into DNA, causing termination of elongation during replication.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and some organic solvents, facilitating its formulation for therapeutic use.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful storage conditions.
  • Reactivity: The presence of reactive functional groups allows for various chemical transformations that can enhance or modify its therapeutic efficacy.
Applications

Clofarabine is primarily used in clinical oncology:

  • Treatment of Acute Lymphoblastic Leukemia: Particularly effective in pediatric patients who have not responded to other treatments.
  • Research Applications: Investigated for potential use in combination therapies and other hematological malignancies due to its unique mechanism of action.
Introduction to 5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol

Chemical Identification and Nomenclature

Clofarabine is systematically identified by the CAS Registry Number 127094-68-2 and the molecular formula C₁₀H₁₁ClFN₅O₃, corresponding to a molecular weight of 287.68 g/mol. The compound’s structural complexity arises from its stereochemically defined arabino-configuration, designated as (2R,3R,4S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol in IUPAC nomenclature. This nomenclature explicitly defines:

  • Stereochemistry: The 2'R,3'R,4'S configuration of the arabinofuranose ring [1] .
  • Functional Groups: A 2-chloro-6-aminopurine base, 3'-hydroxyl, 4'-fluorine, and 5'-hydroxymethyl substituents [1].

The SMILES notation (OC[C@H]1O[C@@H](N2C=NC3=C(N)N=C(Cl)N=C23)[C@H](F)C1) and InChIKey (WDDPHFBMKLOVOX-AYQXTPAHSA-N) encode its spatial topology, distinguishing it from non-fluorinated analogs like cladribine (CAS 4291-63-8) [1] [2]. The GHS classification includes precautionary warnings for handling, though specific hazard codes are undisclosed in public registries [1].

Table 1: Chemical Identifiers of Clofarabine

Identifier TypeValue
Systematic Name(2R,3R,4S,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
CAS Registry No.127094-68-2
Molecular FormulaC₁₀H₁₁ClFN₅O₃
Molecular Weight287.68 g/mol
SMILESOC[C@H]1OC@@HC@HC1
InChIKeyWDDPHFBMKLOVOX-AYQXTPAHSA-N

Historical Development and Discovery

Clofarabine originated from rational drug design efforts at the University of Alabama (1980s–1990s) to optimize the antileukemic activity of vidarabine and cladribine. Key innovations included:

  • Fluorination Strategy: Introduction of fluorine at the arabinose 2'-position to block glycosidic bond cleavage, enhancing metabolic stability [5].
  • Stereospecific Synthesis: Early routes employed enzymatic transglycosylation using uridine phosphorylase and purine nucleoside phosphorylase to couple 2-chloroadenine with 2-fluoro-2-deoxy-D-arabinofuranose derivatives, avoiding anomer separation [5].

Industrial scale-up was achieved via a 12-step chemical synthesis starting from D-arabinose, as patented in WO2015162175A1. Critical advancements involved:

  • Protection-Deprotection Sequences: Benzoylation of sugar hydroxyls prior to fluorination with diethylaminosulfur trifluoride (DAST) [5].
  • Process Optimization: Continuous-flow fluorination reduced reaction time from 18 hours to 45 minutes, improving yield to 89% [5].

Regulatory milestones include:

  • FDA Approval (2004): For pediatric acute lymphoblastic leukemia (ALL) after relapse within two prior regimens.
  • Orphan Drug Designation: In the EU and US for high-risk myelodysplastic syndromes .

Pharmacological Classification and Relevance

Clofarabine is pharmacologically classified as an antimetabolite/antiviral agent (ATC code: L01BB06). Its therapeutic relevance stems from dual mechanisms:

  • DNA Synthesis Inhibition: Intracellular phosphorylation produces clofarabine triphosphate, which competitively inhibits ribonucleotide reductase (Ki = 16 nM) and incorporates into DNA, causing chain termination due to the absence of a 3'-hydroxyl group. This reduces deoxynucleotide pools (dATP depletion >90%) and halts S-phase progression [4] .
  • Epigenetic Modulation: At submicromolar concentrations (0.1–0.5 μM), clofarabine inhibits DNA methyltransferase 1 (DNMT1), inducing global hypomethylation (42% reduction in 5-methylcytosine) and reactivating tumor-suppressor genes [4].

Structurally, it belongs to the second-generation purine nucleoside analogs, differing from predecessors through:

  • Fluorine Substitution: Replaces 2'-hydrogen in cladribine, conferring resistance to adenosine deaminase.
  • Arabino-Configuration: The 2'R,3'R,4'S sugar geometry enhances affinity for human deoxycytidine kinase (dCK; Km = 4.2 μM), enabling efficient triphosphorylation [2] [4].

Table 2: Pharmacological Comparison with Analogous Nucleosides

NucleosideKey Structural FeaturesPrimary MechanismClinical Indication
Clofarabine2-chloro, 2'-fluoro, arabino-sugardNTP depletion, DNMT1 inhibitionRefractory ALL, AML
Cladribine (CAS 4291-63-8)2-chloro, deoxyriboseDNA polymerase inhibition, ADP ribosylationHairy cell leukemia
Fludarabine2-fluoro-ara-adenineRibonucleotide reductase inhibitionChronic lymphocytic leukemia

Table 3: Core Pharmacological Mechanisms

MechanismBiochemical TargetEffectInhibition Constant (Km/Ki)
Phosphorylation ActivationDeoxycytidine kinase (dCK)Triphosphate formation4.2 μM
dNTP Pool DepletionRibonucleotide reductaseCatalytic subunit M1 binding16 nM
DNA Chain TerminationDNA polymerase α/δIncorporation opposite thymidine93% efficiency
Epigenetic ReprogrammingDNMT1Hypomethylation of CpG islands74% inhibition at 0.5 μM

Properties

CAS Number

491594-60-6

Product Name

5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol

IUPAC Name

5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C₁₀H₁₁ClFN₅O₃

Molecular Weight

303.68

InChI

InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N

Synonyms

2-Chloro-9-(2-deoxy-2-fluoro-α-D-arabinofuranosyl)-9H-purin-6-amine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.